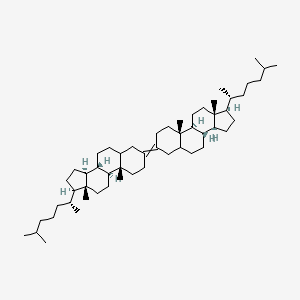![molecular formula C12H23NO B14623426 2-[(Dimethylamino)methylidene]nonanal CAS No. 57202-66-1](/img/structure/B14623426.png)
2-[(Dimethylamino)methylidene]nonanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Dimethylamino)methylidene]nonanal is an organic compound characterized by the presence of a dimethylamino group attached to a nonanal backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dimethylamino)methylidene]nonanal typically involves the reaction of nonanal with dimethylamine under specific conditions. One common method is the condensation reaction where nonanal is reacted with dimethylamine in the presence of an acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the compound. The use of continuous flow reactors is also common in industrial settings to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Dimethylamino)methylidene]nonanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nonanoic acid derivatives, while reduction can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
2-[(Dimethylamino)methylidene]nonanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2-[(Dimethylamino)methylidene]nonanal exerts its effects involves interactions with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its precise molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(Dimethylamino)methylidene]indan-1-one: Shares a similar dimethylamino group but has a different backbone structure.
N,N-Dimethylaminoethanol: Contains a dimethylamino group attached to an ethanol backbone.
Uniqueness
2-[(Dimethylamino)methylidene]nonanal is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity compared to similar compounds. Its longer carbon chain and specific functional groups make it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
57202-66-1 |
|---|---|
Molekularformel |
C12H23NO |
Molekulargewicht |
197.32 g/mol |
IUPAC-Name |
2-(dimethylaminomethylidene)nonanal |
InChI |
InChI=1S/C12H23NO/c1-4-5-6-7-8-9-12(11-14)10-13(2)3/h10-11H,4-9H2,1-3H3 |
InChI-Schlüssel |
GANWFCNXDUKYPR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=CN(C)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-Methylbenzene-1-carbothioyl)carbamoyl]benzamide](/img/structure/B14623343.png)
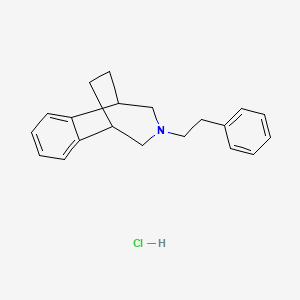
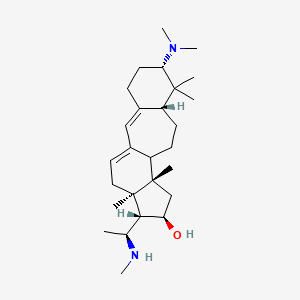



![1-Bromo-2-[[(2-bromophenyl)methyldiselanyl]methyl]benzene](/img/structure/B14623389.png)
![5,7,8-Trimethylpyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B14623392.png)
![Acetamide, N-[2-(pentyloxy)phenyl]-](/img/structure/B14623395.png)
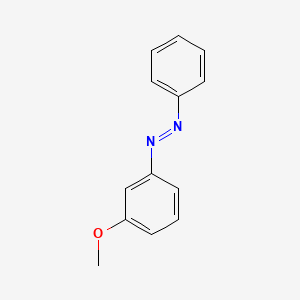

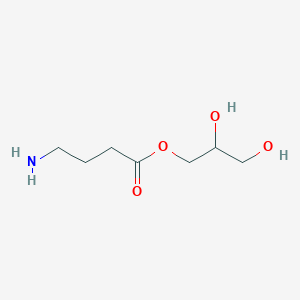
![1-[2-(Benzyloxy)-3,4-dimethoxyphenyl]-2-bromoethan-1-one](/img/structure/B14623419.png)
